P110 trifluoroacetate
Description
Solid-Phase Peptide Synthesis (SPPS)
The standard approach for synthesizing P110 utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. researchgate.netmedchemexpress.com This strategy involves the use of a base-labile Fmoc group to protect the α-amino group of the incoming amino acid. The synthesis is typically performed on an automated peptide synthesizer.
The process begins with a solid support, commonly a Rink Amide resin, which results in a C-terminally amidated peptide upon cleavage. stanford.edu This C-terminal modification can enhance the peptide's stability. stanford.edu The synthesis cycle for each amino acid involves two main steps:
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). medchemexpress.comsilantes.com Alternatives such as 4-methylpiperidine (B120128) may also be used. silantes.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). nih.gov These coupling reactions are generally carried out in DMF. nih.gov
This cycle is repeated until the full peptide sequence is assembled. For peptides like P110 that are conjugated to a cell-penetrating peptide (CPP) such as TAT (transactivator of transcription), the CPP sequence is assembled in continuation of the P110 sequence, often with a spacer like a Gly-Gly dipeptide in between. researchgate.netstanford.edu
| Step | Reagent/Component | Purpose | Common Examples |
|---|---|---|---|
| Solid Support | Resin | Insoluble anchor for peptide chain growth. | Rink Amide Resin |
| Protection | N-α-Protecting Group | Prevents unwanted reactions at the N-terminus. | Fmoc (9-fluorenylmethoxycarbonyl) |
| Deprotection | Base | Removes the Fmoc group to allow for the next coupling. | 20% Piperidine in DMF |
| Coupling | Activating/Coupling Reagents | Facilitates the formation of the amide (peptide) bond. | HATU, DIC/HOBt |
| Cleavage | Strong Acid Cocktail | Releases the peptide from the resin and removes side-chain protecting groups. | TFA-based cocktails |
Cleavage and Purification
Once the synthesis is complete, the peptide must be cleaved from the resin and its amino acid side-chain protecting groups must be removed. This is accomplished using a strong acidic solution known as a "cleavage cocktail." ethz.ch The primary component of this cocktail is trifluoroacetic acid (TFA), typically at a concentration of 90-95%. Current time information in Bangalore, IN.researchgate.net
The cocktail also contains "scavengers" to quench the reactive cationic species generated during the removal of side-chain protecting groups, preventing unwanted side reactions with sensitive amino acids like Tryptophan, Methionine, or Cysteine. ethz.ch Common scavengers include water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT). medchemexpress.com The use of TFA in this final step is why the crude peptide is isolated as a trifluoroacetate (B77799) salt. researchgate.netmdpi.com
After cleavage, the crude peptide is precipitated with a cold non-solvent, such as diethyl ether, and then purified. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govcambridge.org This technique separates the desired full-length peptide from truncated sequences and other impurities based on hydrophobicity.
Counter-ion Management
The presence of trifluoroacetate anions from the cleavage and purification steps can be problematic for subsequent biological assays, as TFA can interfere with cellular experiments. Current time information in Bangalore, IN. Therefore, it is often necessary to replace the trifluoroacetate counter-ion with a more biologically compatible one, such as acetate (B1210297) or hydrochloride.
This counter-ion exchange can be performed using chromatographic techniques:
Reversed-Phase HPLC: During purification, the column can be washed and the peptide eluted with a mobile phase containing the desired counter-ion, for instance, using acetic acid instead of TFA in the buffer. nih.gov
Solid-Phase Extraction (SPE): The purified peptide-TFA salt can be dissolved, loaded onto an SPE cartridge, and washed with a solution containing the new counter-ion (e.g., 0.02 M HCl) before being eluted. researchgate.net
Ion-Exchange Chromatography: This technique separates molecules based on charge and is another effective method for exchanging counter-ions. cambridge.orgnih.gov
The successful exchange is confirmed by analytical methods like HPLC or NMR to ensure the trifluoroacetate content is below a specified limit. researchgate.net
Properties
Molecular Formula |
C102H180F3N45O27 |
|---|---|
Molecular Weight |
2525.8 g/mol |
IUPAC Name |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C100H179N45O25.C2HF3O2/c1-52(2)43-67(90(167)144-69(44-53(3)4)93(170)145-42-16-26-71(145)92(169)142-58(20-10-36-121-95(108)109)81(158)130-50-76(152)133-70(51-146)78(105)155)143-91(168)68(46-77(153)154)132-74(150)48-127-73(149)47-129-80(157)57(19-9-35-120-94(106)107)134-85(162)62(22-12-38-123-97(112)113)138-87(164)64(24-14-40-125-99(116)117)140-89(166)66(31-32-72(104)148)141-88(165)65(25-15-41-126-100(118)119)139-86(163)63(23-13-39-124-98(114)115)137-84(161)61(18-6-8-34-102)136-83(160)60(17-5-7-33-101)135-82(159)59(21-11-37-122-96(110)111)131-75(151)49-128-79(156)56(103)45-54-27-29-55(147)30-28-54;3-2(4,5)1(6)7/h27-30,52-53,56-71,146-147H,5-26,31-51,101-103H2,1-4H3,(H2,104,148)(H2,105,155)(H,127,149)(H,128,156)(H,129,157)(H,130,158)(H,131,151)(H,132,150)(H,133,152)(H,134,162)(H,135,159)(H,136,160)(H,137,161)(H,138,164)(H,139,163)(H,140,166)(H,141,165)(H,142,169)(H,143,168)(H,144,167)(H,153,154)(H4,106,107,120)(H4,108,109,121)(H4,110,111,122)(H4,112,113,123)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126);(H,6,7)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
InChI Key |
CIVMOPZZMWNWNB-AUKHCSASSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Isotopic Labeling Strategies for P110 Derivatives in Mechanistic Studies
Applications in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-protein interactions at atomic resolution. By labeling either the P110 peptide or its target protein Fis1 with ¹⁵N, researchers can monitor changes in the chemical environment of specific atoms upon binding. For instance, titrating an unlabeled P110 peptide into a solution of ¹⁵N-labeled Fis1 and monitoring the ¹H-¹⁵N HSQC NMR spectrum can identify the specific amino acid residues on Fis1 that are involved in the interaction, as indicated by chemical shift perturbations. academie-sciences.frcambridge.org This provides direct evidence of a binding event and maps the interaction interface.
Mass Spectrometry (MS): Stable isotope-labeled peptides are widely used as internal standards for accurate quantification in complex biological samples, a method known as AQUA (Absolute QUAntification). innovagen.com A known amount of a heavy-isotope-labeled P110 (e.g., with one ¹³C and ¹⁵N-labeled arginine) can be spiked into a cell lysate. By comparing the MS signal intensity of the labeled (heavy) peptide with the native (light) peptide, one can precisely quantify the amount of P110 taken up by the cells or remaining in the medium. This is invaluable for understanding the peptide's bioavailability and cellular pharmacokinetics.
These advanced synthetic and analytical techniques are fundamental to the development and characterization of peptide-based inhibitors like P110, enabling a detailed understanding of their synthesis and a deep dive into their mechanisms of action.
Molecular and Biochemical Mechanisms of P110 Activity
Selective Inhibition of DRP1 GTPase Activity by P110
P110 acts as a selective inhibitor of the GTPase activity of Drp1. nih.govcaymanchem.com This enzymatic activity is crucial for the conformational changes that allow Drp1 to constrict and sever mitochondrial membranes during fission. nih.gov Research has demonstrated that P110 effectively curtails the GTPase activity of Drp1, particularly under conditions of cellular stress that would normally lead to its activation. nih.govresearchgate.net For instance, in cultured SH-SY5Y neuronal cells, P110 treatment was found to inhibit the increase in Drp1's GTPase activity induced by the neurotoxin MPP+, while not affecting the basal GTPase activity. researchgate.net This suggests that P110 may preferentially target the activated state of Drp1. The inhibitory effect of P110 on Drp1's enzymatic function is a key aspect of its ability to prevent excessive mitochondrial fragmentation. nih.govmdpi.com
P110 Modulation of Protein-Protein Interactions in Mitochondrial Fission Machinery
The recruitment and assembly of Drp1 at the outer mitochondrial membrane are critical steps in the fission process, mediated by a suite of adaptor proteins. nih.gov P110 exerts its influence by selectively interfering with these protein-protein interactions.
Inhibition of DRP1-Fis1 Interaction
A primary mechanism of P110 is the specific disruption of the interaction between Drp1 and Mitochondrial Fission 1 protein (Fis1). nih.govmdpi.comnih.gov Fis1 is one of the key mitochondrial outer membrane receptors that recruits cytosolic Drp1 to the mitochondria. nih.gov Studies have shown that under cellular stress, the association between Drp1 and Fis1 is significantly increased. nih.govoncotarget.com P110 treatment has been demonstrated to abolish this stress-induced interaction in various cell models, including cultured neurons and cardiomyocytes. nih.govnih.gov By blocking the Drp1-Fis1 binding, P110 effectively prevents the localization of Drp1 to the mitochondria, thereby inhibiting a crucial step in the fission cascade. caymanchem.comresearchgate.net
Specificity Against Other Mitochondrial GTPases (e.g., OPA1, MFN1, Dynamin 1)
A noteworthy characteristic of P110 is its high selectivity for Drp1. Extensive research has confirmed that P110 does not significantly affect the GTPase activity of other related mitochondrial proteins involved in mitochondrial dynamics. nih.govcaymanchem.com These include the mitochondrial fusion proteins Optic Atrophy 1 (OPA1) and Mitofusin 1 (MFN1), as well as Dynamin 1, another member of the dynamin superfamily. nih.govcaymanchem.com This specificity is crucial as it allows for the targeted inhibition of mitochondrial fission without disrupting the opposing process of mitochondrial fusion, which is essential for maintaining mitochondrial health.
| GTPase | Primary Function | Effect of P110 | Reference |
|---|---|---|---|
| DRP1 | Mitochondrial Fission | Inhibited | nih.govcaymanchem.com |
| OPA1 | Mitochondrial Fusion | No Effect | nih.govcaymanchem.com |
| MFN1 | Mitochondrial Fusion | No Effect | nih.govcaymanchem.com |
| Dynamin 1 | Endocytosis | No Effect | nih.govcaymanchem.com |
Lack of Effect on DRP1 Interaction with Mff and MIEF1
In addition to Fis1, Drp1 is recruited to the mitochondria by other adaptor proteins, including Mitochondrial Fission Factor (Mff) and Mitochondrial Elongation Factor 1 (MIEF1, also known as MiD51). nih.gov A key aspect of P110's mechanism is its specificity in disrupting only the Drp1-Fis1 interaction. Co-immunoprecipitation studies have revealed that P110 treatment does not affect the interaction of Drp1 with Mff or MIEF1. nih.govgenscript.comresearchgate.net This selective inhibition suggests a targeted mechanism of action, focusing on a specific pathway of Drp1 recruitment and activation.
| Interacting Protein | Interaction with DRP1 | Effect of P110 | Reference |
|---|---|---|---|
| Fis1 | Recruitment for Fission | Inhibited | nih.govmdpi.com |
| Mff | Recruitment for Fission | No Effect | nih.govgenscript.comresearchgate.net |
| MIEF1 (MiD51) | Recruitment for Fission | No Effect | nih.govgenscript.comresearchgate.net |
Structural Basis for P110-DRP1 Interactions and Inhibitory Mechanisms
The design of P110 was based on a rational approach, exploiting regions of homology between Drp1 and Fis1. researchgate.net P110 is a peptide derived from the GTPase domain of Drp1 itself. nih.gov The rationale is that this peptide can competitively inhibit the interaction between Drp1 and Fis1. Although the precise crystal structure of Drp1 bound to P110 is not available, it is proposed that P110 directly binds to Drp1. nih.gov This direct binding is supported by the observation that P110 inhibits the GTPase activity of Drp1 in the absence of Fis1. nih.gov The sequence of P110 is homologous to a region in Fis1, suggesting it may act as a competitive inhibitor at the Drp1-Fis1 binding interface. nih.gov
Cellular and Subcellular Research Investigations of P110
Effects of P110 on Mitochondrial Morphology and Dynamics in Cultured Cells
P110 has been identified as a selective inhibitor of Dynamin-related protein 1 (Drp1), a master regulator of mitochondrial fission. alzdiscovery.org Its action is specific, as it blocks the interaction between Drp1 and mitochondrial fission 1 protein (Fis1) without affecting Drp1's interaction with other mitochondrial adaptors. nih.govnih.govarp1.com This targeted inhibition allows P110 to restore a healthy balance between mitochondrial fission and fusion, which is often disrupted in pathological conditions. alzdiscovery.org
In various cultured cell models, P110 has been shown to effectively inhibit excessive mitochondrial fission and fragmentation, a process linked to cellular stress and dysfunction. nih.govresearchgate.net Under conditions of mitochondrial stress induced by agents like MPP+ or CCCP, cells typically exhibit extensive mitochondrial fragmentation, characterized by small, round, or dot-like mitochondrial shapes. researchgate.net Treatment with P110 significantly mitigates this effect, preserving the interconnected mitochondrial network. alzdiscovery.orgresearchgate.net Studies have shown that the peptide has minimal impact on mitochondrial morphology under normal, non-stressed conditions, suggesting it selectively targets aberrant fission. nih.govresearchgate.net The inhibitory effect of P110 on mitochondrial fragmentation has been observed to be comparable to that achieved by Drp1 siRNA, further confirming its mechanism of action. researchgate.net
| Stress Inducer | Condition | Percentage of Cells with Fragmented Mitochondria |
|---|---|---|
| MPP+ | MPP+ alone | 50% |
| MPP+ with P110 | 14% | |
| CCCP | CCCP alone | 63% |
| CCCP with P110 | 23% |
P110 Influence on Cellular Homeostasis and Viability Pathways
| Parameter | Effect of P110 Treatment | Measurement Method |
|---|---|---|
| Total Cellular ROS | Significantly Reduced | H2-DCFDA Staining researchgate.net |
| Mitochondrial Superoxide (B77818) | Significantly Reduced | MitoSOX Staining researchgate.netresearchgate.net |
P110 has been demonstrated to increase neuronal cell viability by modulating programmed cell death (PCD) pathways, specifically apoptosis and autophagy. nih.govarp1.com In stressed neuronal cells, P110 inhibits the early stages of apoptosis by preventing the accumulation of the pro-apoptotic protein Bax on the mitochondria and blocking the subsequent release of cytochrome c into the cytoplasm. nih.govresearchgate.net Concurrently, it helps maintain the levels of the anti-apoptotic protein Bcl-2 on the mitochondria. researchgate.net Beyond apoptosis, P110 also appears to inhibit excessive autophagy, a cellular degradation process that can lead to cell death when overactivated. nih.govresearchgate.net This is evidenced by a reduction in the formation of autophagosomes (LC3-positive puncta) and decreased cleavage of the LC3 protein in P110-treated cells under stress. researchgate.net
| Pathway | Marker | Effect of P110 in MPP+-Treated SH-SY5Y Cells |
|---|---|---|
| Apoptosis | Active Bax on Mitochondria | Greatly Reduced researchgate.net |
| Cytochrome c Release | Blocked researchgate.net | |
| Mitochondrial Bcl-2 Levels | Improved researchgate.net | |
| Autophagy | LC3-Positive Puncta | Reduced researchgate.net |
| LC3 Cleavage (LC3-I to LC3-II) | Reduced researchgate.net |
Studies in Specific Cell Line Models (e.g., SH-SY5Y Neuronal Cells)
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurotoxicity and neurodegenerative disease research. nih.govmdpi.com This cell line has been instrumental in elucidating the neuroprotective effects of P110. nih.govresearchgate.net In SH-SY5Y cells subjected to stressors mimicking Parkinson's disease (e.g., MPP+), P110 demonstrates robust protective effects by inhibiting mitochondrial fragmentation, reducing ROS production, and improving mitochondrial membrane potential. nih.gov Similarly, in models of Alzheimer's disease, P110 treatment protects SH-SY5Y cells from amyloid-β-induced mitochondrial defects, including loss of membrane potential and increased mitochondrial superoxide production. researchgate.net Transmission electron microscopy of P110-treated SH-SY5Y cells confirmed a reduction in mitochondrial fragmentation, showing fewer, but larger, mitochondria compared to control cells. nih.gov These studies collectively highlight that P110 preserves mitochondrial health and enhances cell viability in neuronal models of disease. nih.govnih.gov
Mechanisms of P110 Cell Permeability and Intracellular Delivery
The precise mechanisms governing the cellular uptake and intracellular delivery of P110 trifluoroacetate (B77799) have not been extensively detailed in published research. However, based on its peptidic nature and the common pathways utilized by similar molecules, several potential mechanisms can be inferred. P110 is recognized as a cell-permeable peptide, a characteristic that is essential for its therapeutic action targeting intracellular mitochondrial processes. rndsystems.com The strategies for delivering molecules to the mitochondria, a notoriously difficult organelle to access, often involve sophisticated carrier systems. nih.gov
Generally, the entry of cell-penetrating peptides (CPPs) into cells is thought to occur through two primary routes: direct penetration of the cell membrane and endocytosis. nih.govbeilstein-journals.org Direct penetration is an energy-independent process where the peptide translocates directly across the lipid bilayer. spandidos-publications.com This can occur through various proposed models, including the formation of transient pores or membrane destabilization. spandidos-publications.com
Endocytosis, on the other hand, is an energy-dependent process involving the engulfment of the peptide by the cell membrane to form vesicles. spandidos-publications.comresearchgate.net This can be further categorized into several pathways, such as clathrin-mediated endocytosis, caveolae/lipid-raft-mediated endocytosis, and macropinocytosis. beilstein-journals.orgresearchgate.net Once inside the cell within these vesicles, the peptide must then escape into the cytoplasm to reach its target. The specific pathway utilized can depend on factors like the peptide's concentration and amino acid sequence. nih.govbeilstein-journals.org
The trifluoroacetate (TFA) salt form of P110 may also play a role in its cell permeability. Trifluoroacetic acid is commonly used in the purification of synthetic peptides, resulting in the peptide existing as a TFA salt. nih.govnih.gov The TFA counterion can interact with the positively charged residues of the peptide, potentially shielding its polarity and increasing its lipophilicity. nih.gov This enhanced lipophilicity could facilitate the peptide's passage across the hydrophobic cell membrane. nih.gov However, it is also noted that residual TFA from peptide synthesis can have its own biological effects, which necessitates careful consideration in experimental settings. nih.gov
For peptides like P110 that target mitochondria, after entering the cytoplasm, they must then traverse the mitochondrial membranes. researchgate.net This can be facilitated by specific mitochondrial targeting sequences within the peptide or by exploiting the electrochemical potential across the inner mitochondrial membrane. nih.govresearchgate.netnorthwestern.edu
Investigation of P110 Activity under Basal vs. Stress Conditions (e.g., Oxidative Stress)
Research has demonstrated a distinct difference in the activity of P110 under normal physiological (basal) conditions compared to conditions of cellular stress, particularly oxidative stress.
The activity of P110 becomes pronounced under conditions of cellular stress, such as oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or MPP+ (a neurotoxin that induces Parkinson's-like symptoms). nih.govresearchgate.net Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com This state is known to trigger excessive mitochondrial fission, leading to mitochondrial dysfunction and subsequent cell death. embopress.orgnih.gov
In response to oxidative stress, the master regulator of mitochondrial fission, Dynamin-related protein 1 (Drp1), is hyperactivated and translocates from the cytosol to the outer mitochondrial membrane. alzdiscovery.orgportlandpress.comnih.gov There, it interacts with adaptor proteins like Fis1 to mediate the division of mitochondria. alzdiscovery.orgnih.gov
P110 exerts its protective effects by selectively inhibiting the interaction between Drp1 and Fis1 under these stress conditions. nih.govembopress.orgnih.gov This inhibition prevents the excessive translocation of Drp1 to the mitochondria. nih.govresearchgate.net By blocking this key step in the fission process, P110 mitigates the detrimental consequences of oxidative stress. embopress.org
The table below summarizes the differential effects of P110 under basal versus oxidative stress conditions based on experimental findings.
| Condition | Cellular Process | Effect of P110 | Research Finding |
| Basal | Mitochondrial Fission | Minimal to no effect | P110 treatment appears to have minimal effects on mitochondrial fission under basal conditions. nih.govnih.gov |
| Basal | Cell Viability | Minimal to no effect | P110 treatment has minimal effects on cell viability under basal conditions. nih.govnih.gov |
| Oxidative Stress | Drp1 Translocation to Mitochondria | Inhibition | P110 inhibited Drp1 translocation to the mitochondria in cultured cells subjected to mitochondrial stressors. nih.govresearchgate.net |
| Oxidative Stress | Drp1-Fis1 Interaction | Inhibition | P110 selectively inhibited the interaction of Drp1 with Fis1 on mitochondria only under stressed conditions. nih.gov |
| Oxidative Stress | Mitochondrial Fragmentation | Reduction | P110 treatment prevented mitochondrial fragmentation in cells under stress. researchgate.net |
| Oxidative Stress | Reactive Oxygen Species (ROS) Production | Reduction | P110 treatment leads to a significant reduction in reactive oxygen species levels. embopress.org |
| Oxidative Stress | Mitochondrial Membrane Potential | Improvement | P110 treatment significantly recovered mitochondrial membrane potential in the presence of stressors. nih.gov |
| Oxidative Stress | Cell Death (Apoptosis and Necrosis) | Reduction | P110 increased neuronal cell viability by reducing apoptosis and autophagic cell death. nih.gov It also reduced necrotic cell death in cell cultures exposed to oxidative stress. portlandpress.com |
In Vivo Research on P110 and Associated Trifluoroacetate Effects
Utilization of P110 in Animal Models for Neurodegenerative Research
P110, a peptide inhibitor of dynamin-related protein 1 (Drp1), has been investigated in preclinical models of various neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's disease. alzdiscovery.orgnih.gov Its mechanism centers on restoring mitochondrial homeostasis by preventing pathological mitochondrial fragmentation. alzdiscovery.org Animal models are crucial for evaluating the therapeutic potential and understanding the functional impact of P110 in these conditions. nih.gov
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease, P110 has demonstrated significant neuroprotective effects. alzdiscovery.orgresearchgate.net The administration of MPTP induces Parkinsonism-like symptoms by causing the death of dopaminergic neurons. researchgate.netresearchgate.net Research shows that P110 treatment can preserve dopaminergic nerves and neurons in this model, leading to a reduction in locomotor deficits compared to untreated counterparts. alzdiscovery.org This protective effect is attributed to a decrease in apoptosis, or programmed cell death. alzdiscovery.org Specifically, P110 is reported to block dopaminergic neuron apoptosis by inhibiting the translocation of p53 to the mitochondria, a process dependent on Drp1. researchgate.netmdpi.com Studies using the MPTP model have shown that P110 treatment results in improved locomotor functions, such as total distance traveled and horizontal activity, when compared to control groups. researchgate.net
A common feature in neurodegenerative disease models is excessive mitochondrial fragmentation, driven by the hyperactivation of the fission-inducing protein Drp1. alzdiscovery.org This process leads to mitochondrial dysfunction and an increase in the production of harmful reactive oxygen species (ROS). ahajournals.orgtocris.comrndsystems.com P110 is designed to selectively inhibit the interaction between Drp1 and its mitochondrial adaptor protein Fis1, which is associated with stress-induced fission, without affecting normal mitochondrial functions. alzdiscovery.orgahajournals.org
In animal models, P110 treatment has been shown to reduce mitochondrial fragmentation and decrease the production of mitochondrial ROS. tocris.comrndsystems.com For instance, in a mouse model of Parkinson's disease, P110 was found to inhibit mitochondrial fragmentation. rndsystems.comnih.gov In models of myocardial ischemia-reperfusion, P110 treatment decreases mitochondrial fragmentation, improves mitochondrial function, and reduces ROS production. ahajournals.org By protecting mitochondrial integrity, P110 helps to mitigate neuronal cell death. mdpi.comnih.gov
| Model System | Key Findings Related to P110 | Citations |
| MPTP Mouse Model of Parkinson's Disease | Preserved dopaminergic neurons and nerves; Reduced locomotor deficits; Decreased apoptosis. | alzdiscovery.orgresearchgate.net |
| In Vivo Myocardial Infarction Model | Reduced infarct size; Increased ATP production; Decreased mitochondrial fragmentation; Reduced ROS production. | ahajournals.org |
| Huntington's Disease Mouse Model | Improved behavior and reduced mortality with long-term treatment. | ahajournals.org |
Consideration of Trifluoroacetate (B77799) as a Potentially Bioactive Counter-ion in In Vivo Studies
Synthetic peptides like P110 are frequently purified using processes that involve trifluoroacetic acid, resulting in the final product being a trifluoroacetate (TFA) salt. nih.govgenscript.com For a long time, TFA was considered an inert counter-ion, but recent evidence reveals it possesses significant biological activity of its own, which has major implications for the interpretation of in vivo studies. nih.govprereview.orgbiorxiv.org
Studies have demonstrated that trifluoroacetate can substantially impact lipid metabolism in mice. themoonlight.io In high-fat diet-fed murine models, such as low-density lipoprotein receptor-null (LDLr-/-) mice, TFA administration reduces plasma levels of cholesterol and triglycerides. prereview.orgbiorxiv.orgbiorxiv.orgresearchgate.net This effect was observed whether TFA was given alone or as a counter-ion to various unrelated synthetic peptides. biorxiv.orgbiorxiv.org Furthermore, TFA treatment was found to decrease the development of atherosclerotic lesions in two common mouse models of atherosclerosis, the LDLr-/- and apolipoprotein E-null (apoE-/-) mice. biorxiv.org
The mechanism behind TFA's biological effects appears to be linked to the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). prereview.orgbiorxiv.orgbiorxiv.org PPAR-α is a key regulator of lipid homeostasis. nih.gov Mechanistic investigations using RNA-sequencing, metabolomics, and other assays indicated that TFA induces peroxisome proliferation by activating PPAR-α. prereview.orgbiorxiv.orgbiorxiv.org This mode of action is similar to that of fibrate drugs, which are used clinically to lower lipid levels. biorxiv.org The activation of PPAR-α by TFA leads to changes in the expression of genes associated with peroxisome proliferation and fatty acid metabolism. themoonlight.iobiorxiv.org
| Murine Model | Effect of Trifluoroacetate (TFA) Administration | Mechanism | Citations |
| LDLr-/- Mice (High-Fat Diet) | Reduced plasma cholesterol; Reduced plasma triglycerides; Reduced development of atherosclerotic lesions. | Activation of PPAR-α, leading to peroxisome proliferation. | prereview.orgbiorxiv.orgbiorxiv.orgresearchgate.net |
| ApoE-/- Mice | Anti-atherosclerotic effects. | Activation of PPAR-α. | biorxiv.orgbiorxiv.orgsciety.org |
| Wild-type C57Bl Mice | Induced peroxisome proliferation; Lowered triglycerides and cholesterol levels. | Activation of PPAR-α. | biorxiv.orgbiorxiv.orgsciety.org |
The discovery that the TFA counter-ion is biologically active necessitates a re-evaluation of in vivo studies conducted with peptides formulated as TFA salts. sciety.org When a P110-TFA compound is administered, the observed phenotypic changes may not be solely attributable to the P110 peptide. biorxiv.org The effects could be a result of the peptide, the TFA counter-ion, or a combined or confounding interaction between the two. nih.govbiorxiv.org For example, a surprising finding that several short, unrelated peptide sequences intended as negative controls all produced reductions in plasma cholesterol levels led to the discovery that the effect was caused by the TFA counter-ion, not the peptides themselves. biorxiv.org This raises the possibility that TFA may have been a confounding factor in numerous biological studies involving synthetic peptides. biorxiv.orgresearchgate.net Therefore, interpreting the in vivo efficacy of P110 requires careful consideration of the potential contribution from its trifluoroacetate counter-ion.
Advanced Analytical and Characterization Techniques for P110 Trifluoroacetate
Chromatographic Separation and Detection Techniques
Chromatographic methods are indispensable for the purification of P110 trifluoroacetate (B77799) and for assessing its purity and identity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing the purity of synthetic peptides like P110 and for their purification. hplc.eucreative-proteomics.com Purity levels for commercially available P110 are typically reported as ≥95%, as determined by HPLC. rndsystems.combio-techne.com
In a typical RP-HPLC analysis of P110:
Stationary Phase: A C18 column with a wide pore size (e.g., 300 Å) is commonly used to accommodate the large peptide molecule. hplc.eu
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used for elution. Both solvents are usually acidified with a low concentration (e.g., 0.1%) of trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, improving peak shape and resolution by forming neutral complexes with the positively charged residues (like Arginine and Lysine) of the P110 peptide. biopharma-asia.comhplc.eu
Detection: Detection is typically performed using UV absorbance at wavelengths of 214-220 nm, where the peptide bond absorbs strongly. creative-proteomics.com
A successful separation will show a single major peak corresponding to the intact P110 peptide, with any smaller peaks representing impurities or degradation products. creative-proteomics.com
Table 3: Typical RP-HPLC Parameters for P110 Trifluoroacetate Purity Analysis
| Parameter | Condition |
| Column | C18, wide pore (e.g., 4.6 x 250 mm, 5 µm, 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of increasing %B |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 220 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful technique for the definitive identification and characterization of P110. nih.gov
LC-MS: The HPLC system separates the P110 peptide from impurities before it enters the mass spectrometer. The MS component then measures the mass-to-charge ratio (m/z) of the intact peptide. For P110 (C₁₀₀H₁₇₉N₄₅O₂₅), the expected monoisotopic mass is approximately 2411.8 Da. rndsystems.com The mass spectrometer would detect this as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺, etc.) due to the basic residues in the peptide sequence.
LC-MS/MS: In tandem MS, a specific precursor ion of P110 is selected and fragmented, typically through collision-induced dissociation (CID). mdpi.com The resulting fragment ions are then analyzed. Fragmentation primarily occurs at the peptide bonds, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.com The mass difference between consecutive b or y ions corresponds to the mass of a specific amino acid residue, allowing for the verification of the peptide's sequence (YGRKKRRQRRRGGDLLPRGS). sepscience.com
Table 4: Expected Mass Spectrometry Data for P110
| Technique | Measurement | Expected Value | Information Obtained |
| LC-MS | Intact Mass ([M+H]⁺) | ~2412.8 Da | Confirms molecular weight of the peptide |
| LC-MS/MS | Fragmentation Pattern | Series of b and y ions | Verifies the amino acid sequence |
Electrophoretic Techniques for Ion Analysis (e.g., Isotachophoresis for Trifluoroacetate)
Electrophoretic techniques can be employed for the specific analysis of the trifluoroacetate counter-ion.
Isotachophoresis (ITP): ITP is an electrophoretic separation technique that can be used for the qualitative and quantitative analysis of ions, including trifluoroacetate. researchgate.net In ITP, a sample containing the ion of interest (trifluoroacetate) is placed between a leading electrolyte (with an ion of higher mobility) and a terminating electrolyte (with an ion of lower mobility). tocris.com When an electric field is applied, the ions separate into distinct, adjacent zones that move at the same speed. medchemexpress.com
This technique has been successfully used to quantify trifluoroacetate in various matrices, including as a counter-ion in peptide preparations. researchgate.netaginganddisease.org For the analysis of the trifluoroacetate anion, a typical ITP system might use chloride as the leading ion and a carboxylate like caproate as the terminating ion. rndsystems.com The length of the zone occupied by the trifluoroacetate is proportional to its amount in the sample, allowing for quantification. rndsystems.com
Bioassays for Functional Activity Assessment
The functional activity of this compound is primarily assessed through bioassays that investigate its effect on the mitochondrial fission protein, Dynamin-related protein 1 (Drp1). nih.gov These assays are crucial for understanding the mechanism by which P110 exerts its effects on mitochondrial dynamics. Key bioassays include GTPase activity assays and co-immunoprecipitation, which provide insights into the enzymatic function and protein-protein interactions of Drp1 in the presence of P110.
GTPase Activity Assays
GTPase activity assays are fundamental in characterizing the inhibitory potential of this compound on Drp1, a member of the dynamin family of GTPases. alzdiscovery.org The enzymatic activity of Drp1 is essential for its role in mitochondrial fission. nih.gov Research has shown that P110 can selectively inhibit the GTPase activity of Drp1. caymanchem.comcaymanchem.com
In a key study, the effect of P110 on Drp1 GTPase activity was measured in cultured SH-SY5Y cells. nih.gov The cells were treated with MPP+, a neurotoxin known to induce mitochondrial stress and increase Drp1 activity. The results demonstrated that while MPP+ treatment significantly increased the GTPase activity of Drp1, subsequent treatment with P110 inhibited this increase. nih.gov Notably, P110 did not have an effect on the basal GTPase activity of Drp1, suggesting its inhibitory action is specific to the activated state of the enzyme. nih.gov
The selectivity of P110 is a significant finding, as it was shown to inhibit Drp1 GTPase activity without affecting other mitochondrial GTPases such as OPA1 and MFN1, or the related protein dynamin 1, at a concentration of 1 µM. caymanchem.comcaymanchem.com This specificity highlights P110 as a targeted inhibitor of Drp1-mediated mitochondrial fission. nih.gov
| Condition | Observed Drp1 GTPase Activity | Effect of P110 Treatment |
| Basal | Normal | No significant effect. nih.gov |
| MPP+ Induced Stress | Increased | Inhibited the increase in activity. nih.gov |
Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in vitro and in cultured cells. For this compound, Co-IP assays have been instrumental in elucidating its mechanism of action by demonstrating its ability to disrupt the interaction between Drp1 and its mitochondrial anchor protein, mitochondrial fission 1 (Fis1). nih.govcaymanchem.com
Under conditions of cellular stress, such as treatment with MPP+, the interaction between Drp1 and Fis1 is significantly increased, facilitating Drp1's translocation to the mitochondria and subsequent mitochondrial fission. nih.govcaymanchem.com Research has shown that treatment with P110 effectively abolishes this stress-induced Drp1/Fis1 interaction in cultured neuronal cells. nih.gov
Importantly, these Co-IP studies also revealed the high selectivity of P110. The interaction of Drp1 with other mitochondrial adaptor proteins, including mitochondrial fission factor (Mff) and mitochondrial elongation factor 1 (MIEF1), was not affected by P110 treatment. nih.gov This indicates that P110 specifically targets the Drp1/Fis1 interaction pathway. nih.gov
The findings from these Co-IP experiments provide strong evidence that P110's inhibitory effect on mitochondrial fission is mediated through the specific disruption of the Drp1-Fis1 complex. nih.gov
| Protein Interaction | Condition | Effect of P110 Treatment |
| Drp1 / Fis1 | MPP+ Induced Stress | Abolished the increased interaction. nih.gov |
| Drp1 / Mff | MPP+ Induced Stress | No effect on interaction. nih.gov |
| Drp1 / MIEF1 | MPP+ Induced Stress | No effect on interaction. nih.gov |
Theoretical and Computational Approaches in P110 and Trifluoroacetate Research
Molecular Modeling and Docking Studies of P110-DRP1 Interactions
The peptide P110 is a novel, rationally designed inhibitor that targets the Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. nih.govmdpi.com Excessive mitochondrial fission, mediated by the interaction of Drp1 with its outer mitochondrial membrane adaptor protein, Fission 1 (Fis1), is implicated in the pathology of several neurodegenerative diseases. nih.govmdpi.comembopress.org P110 was specifically designed to selectively inhibit the pathological interaction between Drp1 and Fis1, thereby preventing excessive mitochondrial fragmentation. nih.govalzdiscovery.orggoogle.com
Molecular modeling and docking are central to the rational design of such peptide inhibitors. google.com These computational techniques are used to predict and analyze the binding mode of a ligand (in this case, the P110 peptide) within the binding site of a target protein (Drp1). The process typically involves generating a 3D model of the target protein, often based on homology modeling if a crystal structure is unavailable, and then computationally "docking" the peptide into a putative binding site. primescholars.comprimescholars.comahajournals.org Scoring functions are then used to estimate the binding affinity for different poses, identifying the most stable and likely binding conformation. primescholars.com
These studies are crucial for:
Identifying Key Interactions: Docking simulations reveal the specific amino acid residues on both P110 and Drp1 that are critical for binding, such as those forming hydrogen bonds or hydrophobic interactions. nih.gov
Understanding Specificity: By modeling the interactions of P110 with Drp1, researchers can understand why it selectively inhibits the Drp1-Fis1 interaction while preserving the physiological functions of Drp1 that involve other adaptor proteins. alzdiscovery.org
Guiding Inhibitor Optimization: The insights gained from modeling studies allow for the rational modification of the peptide sequence to enhance its binding affinity, selectivity, and stability.
While specific docking studies detailing the P110-Drp1 complex are part of the proprietary development process, the general methodology is well-established. For instance, computational approaches have been used to model the structure of apo(a), a component of Lipoprotein(a), to understand the accessibility of its functional domains for ligand binding. ahajournals.org Similarly, docking studies on the PI3K (p110α) subunit have been used to identify potential small molecule inhibitors. primescholars.comresearchgate.netresearchgate.net
| Protein/Peptide | Role | Computational Approach | Research Goal |
|---|---|---|---|
| P110 | Peptide inhibitor | Rational Design, Molecular Modeling | Design of a selective inhibitor for the Drp1-Fis1 interaction. nih.govgoogle.com |
| Drp1 (Dynamin-related protein 1) | Master regulator of mitochondrial fission | Homology Modeling, Molecular Docking | Identify binding sites and understand the mechanism of inhibition by P110. nih.govprimescholars.com |
| Fis1 (Mitochondrial fission 1 protein) | Drp1 adaptor protein on the mitochondrial membrane | Protein-Protein Interaction Modeling | Understand the specific interaction with Drp1 that is blocked by P110. mdpi.comalzdiscovery.orgnih.gov |
Computational Chemistry for Elucidating Reaction Mechanisms involving Trifluoroacetate (B77799)
The trifluoroacetate (TFA) anion, often present as a counterion for synthesized peptides like P110, is also a subject of significant interest in computational chemistry due to its unique reactivity, particularly in the generation of trifluoromethyl radicals (•CF₃). frontiersin.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are vital for mapping the potential energy surfaces of reactions involving trifluoroacetate, allowing for the detailed study of transition states and reaction intermediates. mdpi.comresearchgate.net
Single-electron transfer (SET) is a fundamental process for generating radical intermediates. thieme-connect.de In the context of trifluoroacetate, SET would involve the removal of an electron from the carboxylate, followed by decarboxylation to produce a trifluoromethyl radical. However, this process is thermodynamically challenging due to the very high oxidation potential of trifluoroacetate (+2.4 V vs. SCE in MeCN), which is a consequence of the strong electron-withdrawing nature of the CF₃ group. frontiersin.orgnih.gov
Computational studies help to quantify these energetic barriers. rsc.org Theoretical calculations can model alternative pathways that might facilitate this difficult oxidation. For example, studies have explored SET in related systems, such as the reaction of SbV(TFA)₅ with toluene, where pathways involving C-H activation, proton-coupled electron transfer (PCET), and electrophilic substitution were computationally evaluated to determine the most likely mechanism. rsc.org These calculations showed that a direct C-H activation pathway was more favorable than a SET mechanism for that specific system. rsc.org
An alternative strategy to overcome the high oxidation potential of trifluoroacetate is through the formation of an electron donor-acceptor (EDA) complex. acs.orgnih.gov An EDA complex is a ground-state aggregate formed between an electron-rich donor (D) and an electron-poor acceptor (A). acs.orgnih.gov This complex often absorbs light at a longer wavelength than either component individually. nih.govnih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, which can then fragment to produce a radical. frontiersin.orgresearchgate.net
Computational chemistry plays a key role in understanding and predicting the formation and photochemical behavior of EDA complexes. acs.org For trifluoroacetate, derivatives like trifluoroacetic anhydride (B1165640) (TFAA) can react in situ to form electron-accepting species. frontiersin.org For example, a pyridine (B92270) N-oxide can react with TFAA to form a trifluoroacetoxypyridinium ion, which then acts as the acceptor in an EDA complex. frontiersin.org Upon irradiation with visible light, this complex undergoes electron transfer, leading to the cleavage of the N-O bond and eventual release of a •CF₃ radical after decarboxylation. frontiersin.org Computational modeling helps to rationalize the feasibility of these pathways and the electronic properties of the EDA complexes. acs.org
| Electron Donor | Electron Acceptor Precursor | In Situ Acceptor | Key Computational Insight |
|---|---|---|---|
| Pyridine N-oxide | Trifluoroacetic anhydride (TFAA) | Trifluoroacetoxypyridinium ion | Formation of an EDA complex allows for photoinduced electron transfer to generate •CF₃ radicals under mild conditions. frontiersin.org |
| 2-Methoxynaphthalene | Trifluoroacetyl chloride (CF₃COCl) / TFAA | Acylated 4-ethoxycarbonylpyridine N-oxide | Dual-component EDA system enables photosensitizer-free generation of •CF₃ radicals, overcoming back-electron transfer. frontiersin.org |
Ligand-to-metal charge transfer (LMCT) is another powerful photochemical strategy for activating recalcitrant molecules like trifluoroacetate. frontiersin.orgnih.govrsc.org In this process, trifluoroacetate coordinates to an electrophilic metal center (e.g., Fe(III), Ag(II), Cu(II)) to form a metal-ligand complex. frontiersin.orgrsc.orgnih.gov This complex can absorb visible light, promoting an electron from a ligand-based orbital to a metal-based orbital. rsc.org This photoexcitation results in the oxidation of the ligand and reduction of the metal, leading to the homolytic cleavage of the metal-oxygen bond and the formation of a trifluoroacetoxyl radical (CF₃CO₂•), which rapidly decarboxylates to the •CF₃ radical. frontiersin.orgnih.gov
Computational studies are essential for understanding the mechanism of LMCT processes. DFT calculations can be used to model the structure of the metal-TFA complex, predict its absorption spectrum, and calculate the energetics of the bond cleavage. mdpi.com For example, in an iron-catalyzed system, computational work helped to delineate the mechanism where sodium trifluoroacetate coordinates to an Fe(III) species, forming a complex that undergoes LMCT upon irradiation to generate the desired radical and an Fe(II) species. frontiersin.orgnih.gov
| Metal Catalyst Precursor | Active Metal Species | Proposed Mechanism | Reference |
|---|---|---|---|
| Fe(OTf)₂ | Fe(III)-TFA Complex | Visible-light-induced LMCT triggers Fe-O bond homolysis and decarboxylation. | frontiersin.orgnih.gov |
| Ag(I) salts | Ag(II)-TFA Complex | Photoexcitation of the Ag(II)-TFA LMCT state leads to visible light-induced homolysis. | nih.gov |
| Cu(II) salts | Cu(II)-TFA Complex | LMCT activation is a general strategy for 3d transition metals. | frontiersin.orgrsc.org |
Simulations of P110 Conformational Dynamics and Binding Energetics
While static modeling provides a snapshot of molecular interactions, peptides like P110 are flexible and exist as an ensemble of different conformations. oup.com Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and the thermodynamics of binding events. oup.comnih.gov
MD simulations calculate the trajectory of atoms over time by integrating Newton's equations of motion, using a force field to describe the interatomic forces. nih.gov These simulations can reveal:
Conformational Landscapes: MD can explore the different shapes (conformations) a peptide like P110 can adopt in solution and identify the most populated and stable states. oup.comnih.gov
Binding and Unbinding Events: By simulating the P110 peptide in the presence of its target, Drp1, researchers can observe the process of binding and gain a deeper understanding of the interaction dynamics.
The stability of the protein-ligand complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) over the course of the simulation. primescholars.comresearchgate.net Stable simulations, where these values equilibrate, indicate a stable predicted structure and binding mode. primescholars.comprimescholars.com
| Simulation Output/Analysis | Information Gained | Example Application |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Structural stability of the peptide and protein-peptide complex over time. | Confirming the stability of modeled PI3K (p110α) subunit structures. primescholars.comresearchgate.net |
| Radius of Gyration (Rg) | Compactness and overall stability of the protein structure during simulation. | Assessing the stability of protein models for virtual screening. primescholars.com |
| Free Energy Calculations (e.g., MM/PBSA, Alchemical) | Quantitative prediction of binding affinity (ΔG) and the energetic contribution of individual residues. | Calculating binding free energies for inhibitors of PI3Kα and quantifying energetic penalties of mutations in a nanobody. researchgate.netnih.gov |
| Conformational Clustering | Identification of dominant, representative conformational states of the peptide. | Summarizing complex conformational landscapes to understand protein function. oup.com |
Emerging Research Areas and Academic Applications of P110 Trifluoroacetate
P110 as a Research Tool for Elucidating Mitochondrial Fission Mechanisms
P110 has emerged as a crucial tool for dissecting the complex processes of mitochondrial fission. It is a seven-amino-acid peptide that selectively inhibits the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1). medchemexpress.comalzdiscovery.orgnih.gov Drp1 is a master regulator of mitochondrial division; under cellular stress, it is recruited to the outer mitochondrial membrane where it interacts with adaptor proteins like Fis1 to initiate fission. alzdiscovery.org
The specificity of P110 is a key attribute for its use in research. It selectively blocks the Drp1-Fis1 interaction, which is particularly associated with pathological mitochondrial fragmentation induced by oxidative stress, without significantly affecting the physiological, homeostatic fission mediated by other Drp1 adaptor proteins such as Mff, MiD49, and MiD51. alzdiscovery.orgnih.gov This selectivity allows researchers to isolate and study the specific consequences of the Drp1-Fis1 pathway in mitochondrial dynamics.
In laboratory settings, the application of P110 has yielded significant insights. For instance, in cultured neuronal cells, P110 has been shown to inhibit the translocation of Drp1 to the mitochondria under conditions of stress. nih.gov This inhibition prevents excessive mitochondrial fragmentation, a hallmark of cellular dysfunction. nih.govresearchgate.net Studies have demonstrated that treatment with P110 can restore mitochondrial morphology, maintain mitochondrial membrane potential, and reduce the production of reactive oxygen species (ROS). medchemexpress.comnih.govnih.gov
Key Research Findings with P110:
| Experimental Model | Key Finding | Reference |
| Cultured SH-SY5Y neuronal cells | P110 inhibits Drp1-Fis1 interaction and Drp1 translocation to mitochondria under stress. | nih.govcaymanchem.com |
| LPS-treated H9c2 cardiac myocytes | P110 suppresses mitochondrial fragmentation and ROS production. | medchemexpress.com |
| Familial ALS patient-derived fibroblasts | P110 reduces excessive mitochondrial fragmentation and dysfunction. | embopress.org |
| iPSC-derived neurons from Parkinson's disease patients | P110 mitigates mitochondrial fragmentation and improves mitochondrial integrity. | alzdiscovery.orgnih.gov |
These findings underscore the value of P110 as a precise molecular probe to explore the mechanisms of mitochondrial fission and its role in cellular health and disease.
Investigations into P110's Role in Other Mitochondrial Dysfunctions and Associated Pathologies
The utility of P110 extends beyond the fundamental study of mitochondrial fission to the investigation of its role in various pathologies linked to mitochondrial dysfunction. Excessive mitochondrial fission is a common feature in a range of neurodegenerative diseases. nih.govnih.gov
Research has implicated the Drp1-Fis1 interaction in the pathology of several neurodegenerative conditions:
Alzheimer's Disease (AD): In cellular models of AD, P110 has been shown to restore mitochondrial dynamics and reduce the accumulation of amyloid-β. nih.govnih.gov Treatment with P110 in SH-SY5Y neuronal cells led to a decrease in the protein levels of amyloid precursor protein (APP) and β-secretase 1 (BACE1), key enzymes in amyloid-β production. nih.gov
Parkinson's Disease (PD): In models of PD, P110 has demonstrated neuroprotective effects by inhibiting mitochondrial fragmentation, reducing ROS production, and improving mitochondrial membrane potential and integrity. nih.govnih.govmdpi.com It has also been found to reduce the loss of dopaminergic neurons in culture. nih.govnih.gov
Amyotrophic Lateral Sclerosis (ALS): Studies using patient-derived fibroblasts and motor neurons expressing ALS-associated mutations have shown that inhibiting the Drp1-Fis1 interaction with P110 can reduce mitochondrial fragmentation and improve mitochondrial function. embopress.org
Ischemia-Reperfusion Injury: P110 has shown protective effects in animal models of cerebral ischemia-reperfusion injury, reducing infarct size and improving neurological function. medchemexpress.com
These studies highlight P110's potential as a research tool to understand the contribution of mitochondrial dysfunction to a wide array of diseases and to explore novel therapeutic strategies.
Development of P110 Analogues and Derivatives for Enhanced Specificity or Potency
The promising results obtained with P110 have spurred research into developing analogues and derivatives with improved characteristics. The goal of this research is to enhance properties such as specificity, potency, and pharmacokinetic profiles.
One common modification is the conjugation of P110 to a cell-penetrating peptide, such as TAT (Trans-Activator of Transcription), to facilitate its delivery across cell membranes and even the blood-brain barrier. alzdiscovery.orgembopress.org This creates the P110-TAT conjugate, which has been used in numerous preclinical studies. alzdiscovery.orgembopress.orgmedchemexpress.com
The development of small-molecule inhibitors targeting the Drp1-Fis1 interaction is another active area of research. While P110 is a peptide inhibitor, small molecules may offer advantages in terms of oral bioavailability and manufacturing scalability. The insights gained from the mechanism of P110 can inform the rational design of these new chemical entities. researchgate.netmdpi.com
Furthermore, the exploration of proline analogues and other amino acid substitutions within the P110 sequence could lead to derivatives with altered conformational properties and potentially enhanced biological activity or stability. sigmaaldrich.com The aim is to create second-generation inhibitors that are even more effective and selective.
Academic Exploration of Trifluoroacetate's Bioactivity and its Broader Biological Implications
A critical but often overlooked aspect of using synthetic peptides like P110 is the counter-ion that is present as a result of the synthesis and purification process. P110 is typically supplied as a trifluoroacetate (B77799) (TFA) salt, as trifluoroacetic acid is commonly used in solid-phase peptide synthesis and HPLC purification. researchgate.netgenscript.com.cn
Historically, TFA was considered a biologically inert counter-ion. However, emerging research has demonstrated that TFA itself can exert significant biological effects. biorxiv.orgbiorxiv.orgprereview.org Studies have shown that TFA can influence cellular metabolism, including reducing plasma cholesterol and triglyceride levels in mice. biorxiv.orgbiorxiv.org The mechanism appears to involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which leads to peroxisome proliferation. biorxiv.orgbiorxiv.org
This bioactivity of TFA raises important considerations for interpreting experimental results obtained with TFA-containing peptides. The observed biological effects may be a combination of the peptide's action and the independent effects of the TFA counter-ion. biorxiv.orgresearchgate.net This has led to a call for greater awareness and control for the potential confounding effects of TFA in preclinical research.
Strategies to Mitigate Trifluoroacetate Confounding Effects in Peptide Research
Given the recognized bioactivity of trifluoroacetate, it is crucial for researchers to implement strategies to mitigate its potential confounding effects.
One of the primary strategies is counter-ion exchange . This involves replacing the TFA counter-ion with a more biologically inert one, such as hydrochloride (HCl) or acetate (B1210297). researchgate.netresearchgate.netnih.gov Several methods exist for this exchange, including repeated lyophilization from an HCl solution or using specialized chromatography techniques. researchgate.netresearchgate.net
Comparing the effects of different salt forms of the peptide is another important control. researchgate.net By testing both the TFA salt and a different salt form (e.g., HCl salt) of the peptide, researchers can better attribute the observed biological activity to the peptide itself. researchgate.net If the biological effect is only observed with the TFA salt, it strongly suggests a contribution from the counter-ion.
Other considerations include:
Careful dose-response studies: The effects of TFA can be concentration-dependent. researchgate.netgenscript.com
Including a TFA-only control group: This can help to directly assess the effects of the counter-ion at the concentrations being used in the experiment.
Awareness of pH changes: TFA can lower the pH of a solution, which could independently affect experimental outcomes. genscript.com.cn
By employing these strategies, the scientific community can ensure that the results of peptide-based research are robust, reproducible, and accurately attributed to the molecule of interest, rather than its accompanying counter-ion.
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing P110 trifluoroacetate in academic research?
Answer:
this compound (Taltobulin trifluoroacetate) is typically synthesized via salt formation, where the free base of the compound is treated with trifluoroacetic acid (TFA) to yield the trifluoroacetate salt. Key steps include:
- Purification: Use reverse-phase HPLC to isolate the trifluoroacetate salt, ensuring >98% purity (critical for reproducibility) .
- Characterization:
- Stability testing: Monitor degradation under varying pH and temperature conditions using accelerated stability protocols .
Basic: What analytical techniques are suitable for quantifying this compound and its metabolites in biological matrices?
Answer:
- Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are preferred for isolating this compound from plasma or tissue homogenates .
- Quantification:
- LC-MS/MS: Offers high sensitivity (detection limits <1 ng/mL) and specificity for distinguishing P110 from metabolites.
- Internal standards: Use deuterated analogs (e.g., -TFA) to correct for matrix effects .
- Data validation: Follow guidelines for precision (RSD <15%), accuracy (80–120% recovery), and sensitivity (LOQ ≤10 ng/mL) per regulatory frameworks .
Advanced: How does this compound disrupt microtubule dynamics, and what experimental models validate this mechanism?
Answer:
this compound inhibits tubulin polymerization by binding to the vinca alkaloid site, destabilizing microtubules. Methodological validation includes:
- In vitro assays: Measure IC values using purified tubulin and fluorescent colchicine analogs (e.g., DAPI displacement assays) .
- Cellular models:
- Contradictions: Variability in IC across cell lines may arise from differences in efflux pumps (e.g., P-glycoprotein expression); include verapamil controls to mitigate this .
Advanced: What role does this compound play in modulating the PI3K/Akt pathway, and how can this be experimentally interrogated?
Answer:
While this compound primarily targets microtubules, off-target effects on PI3K signaling should be assessed:
- Co-immunoprecipitation (Co-IP): Test interactions between p110α (PI3K catalytic subunit) and regulatory subunits (e.g., p85α/p85β) in siRNA-knockdown models .
- Western blotting: Quantify Akt phosphorylation (Ser473) to evaluate pathway inhibition .
- Structural docking: Use homology models (PDB:4TV3) to predict binding to p110α’s Ras-binding domain (RBD), though direct evidence is lacking .
Advanced: How should researchers address contradictory data on this compound’s efficacy across preclinical models?
Answer:
- Source identification:
- Data normalization: Apply standardized metrics (e.g., % tumor growth inhibition relative to vehicle controls) and meta-analysis tools to reconcile disparities .
Advanced: What strategies optimize this compound’s stability and delivery in in vivo studies?
Answer:
- Formulation: Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce TFA-mediated toxicity .
- Dosing regimens: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy (maximizing tumor exposure) and safety (minimizing neurotoxicity) .
- Metabolite tracking: Employ -NMR to monitor TFA release in real time .
Basic: What quality control (QC) protocols ensure batch-to-batch consistency in this compound?
Answer:
- Purity: Validate via HPLC-UV (≥98% pure) and residual solvent analysis (e.g., GC-MS for TFA) .
- Salt stoichiometry: Use elemental analysis (EA) or ion chromatography to confirm a 1:1 molar ratio of P110 to TFA .
- Documentation: Adhere to ICH Q3D guidelines for elemental impurities (e.g., Pd <10 ppm in catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
